molecular formula C10H14N5NaO3 B1139262 Penciclovir Sodium CAS No. 97845-62-0

Penciclovir Sodium

Cat. No.: B1139262
CAS No.: 97845-62-0
M. Wt: 275.24 g/mol
InChI Key: NMQFQBOIHUIALG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penciclovir sodium is a guanosine analogue antiviral drug primarily used for the treatment of various herpesvirus infections. It is a nucleoside analogue that exhibits low toxicity and good selectivity. This compound is often used as a topical treatment due to its poor absorption when administered orally .

Scientific Research Applications

Safety and Hazards

Penciclovir Sodium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

With increasing use of antiherpesviral agents for extended periods, particularly in immunocompromised hosts, the emergence of resistant viruses has necessitated the development of newer agents with novel targets and better side-effect profiles . The evidence regarding genetic diversity among clinical isolates of these viruses suggests that a combination approach of different viral targets should be explored to mitigate the emergence of resistance mutations and treatment failures .

Biochemical Analysis

Biochemical Properties

Penciclovir Sodium is a nucleoside analogue that exhibits low toxicity and good selectivity . It interacts with viral thymidine kinase, which phosphorylates the this compound molecule, a crucial step in its activation . Cellular kinases then add two more phosphate groups, producing the active this compound triphosphate .

Cellular Effects

This compound has a significant impact on cells infected with HSV-1 or HSV-2 . The activated form of this compound inhibits viral DNA polymerase, impairing the virus’s ability to replicate within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to this compound triphosphate by cellular kinases . This activated form selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate .

Temporal Effects in Laboratory Settings

The intracellular triphosphate of this compound is retained inside HSV-infected cells for 10-20 hours, compared with 0.7-1 hour for acyclovir . This suggests that this compound has a longer intracellular half-life, which could influence its long-term effects on cellular function.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the sources, it is known to prevent mortality in mice .

Metabolic Pathways

This compound is involved in metabolic pathways where it interacts with viral thymidine kinase and cellular kinases . These interactions lead to the formation of this compound triphosphate, which inhibits viral DNA polymerase .

Subcellular Localization

Given its mechanism of action, it is likely localized to the nucleus where it interacts with viral DNA polymerase to inhibit viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of penciclovir sodium involves several steps. One method includes alkylating 2-amino-6-chloropurine with bromopropane triethyl ester under alkaline conditions to introduce the N-9 site side chain. This is followed by decarboxylation in a methanol solution of sodium methoxide and ester exchange to produce 2-amino-6-chloro-9-(3,3-dimethoxycarbonyl-1-propyl) purine. The product is then reduced using sodium borohydride to generate 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl) purine, which is finally hydrolyzed under acidic conditions to obtain penciclovir .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but is optimized for large-scale production. The process includes steps such as alkylation, decarboxylation, reduction, and hydrolysis, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Penciclovir sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Bromopropane triethyl ester under alkaline conditions.

    Decarboxylation: Sodium methoxide in methanol solution.

    Reduction: Sodium borohydride.

    Hydrolysis: Acidic conditions.

Major Products Formed

The major product formed from these reactions is penciclovir, which is then converted to its sodium salt form for medical use .

Comparison with Similar Compounds

Properties

CAS No.

97845-62-0

Molecular Formula

C10H14N5NaO3

Molecular Weight

275.24 g/mol

IUPAC Name

sodium;2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-1-id-6-one

InChI

InChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18);/q;+1/p-1

InChI Key

NMQFQBOIHUIALG-UHFFFAOYSA-M

SMILES

C1=NC2=C(N1CCC(CO)C[O-])N=C(NC2=O)N.[Na+]

Canonical SMILES

C1=NC2=C(N1CCC(CO)CO)N=C([N-]C2=O)N.[Na+]

Related CAS

39809-25-1 (Parent)

Synonyms

sodium (S)-4-(2-amino-6-oxo-3H-purin-9(6H)-yl)-2-(hydroxymethyl)butan-1-olate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.